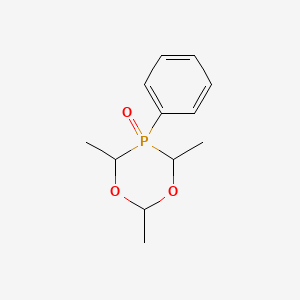
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide is a phosphorus-containing heterocyclic compound It is characterized by a dioxaphosphorinane ring structure with phenyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of a phosphorus trichloride derivative with an appropriate diol and phenyl group under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the dioxaphosphorinane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but contains boron instead of phosphorus.
2,4,6-Trimethyl-1,3,5-trioxane: Contains an oxygen atom in place of the phosphorus atom.
2,4,6-Trimethyl-1,3,5-triazine: Contains nitrogen atoms in place of the phosphorus and oxygen atoms.
Uniqueness
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide is unique due to its phosphorus-containing ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
75023-58-4 |
|---|---|
Molecular Formula |
C12H17O3P |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2,4,6-trimethyl-5-phenyl-1,3,5λ5-dioxaphosphinane 5-oxide |
InChI |
InChI=1S/C12H17O3P/c1-9-14-10(2)16(13,11(3)15-9)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
IBJXJZBNSLCQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC(P(=O)(C(O1)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




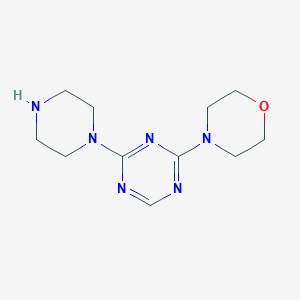


![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)
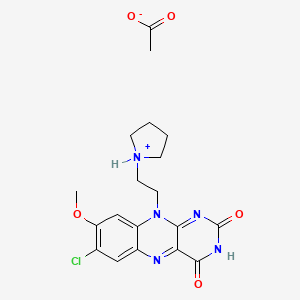
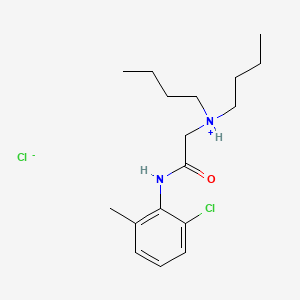
![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)
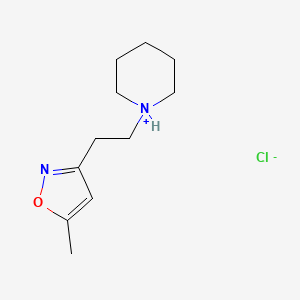
![Tris[(tributylstannyl)oxy]borane](/img/structure/B13778315.png)


![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)
